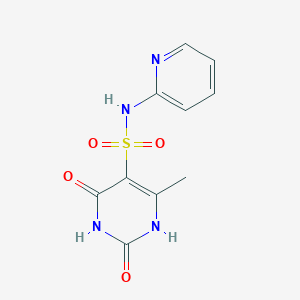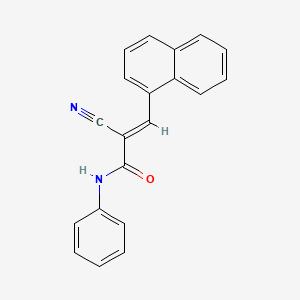![molecular formula C29H21N3O3S2 B11518188 N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B11518188.png)
N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide typically involves multiple steps:
Formation of the dibenzofuran moiety: This can be achieved through the oxidation of benzofuran.
Synthesis of the benzothiazole ring: This involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling reactions: The dibenzofuran and benzothiazole intermediates are coupled using reagents such as oxalyl chloride and amines under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The dibenzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The benzothiazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzothiazole derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The dibenzofuran moiety can intercalate with DNA, while the benzothiazole ring can interact with proteins, potentially inhibiting their function. These interactions can disrupt cellular processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler structure with similar aromatic properties.
Benzothiazole: Shares the benzothiazole ring but lacks the dibenzofuran and benzamide groups.
Benzamide: Contains the benzamide group but lacks the complex structure of the target compound.
Properties
Molecular Formula |
C29H21N3O3S2 |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
N-[2-[2-(dibenzofuran-3-ylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-methylbenzamide |
InChI |
InChI=1S/C29H21N3O3S2/c1-17-6-8-18(9-7-17)28(34)31-20-11-13-23-26(15-20)37-29(32-23)36-16-27(33)30-19-10-12-22-21-4-2-3-5-24(21)35-25(22)14-19/h2-15H,16H2,1H3,(H,30,33)(H,31,34) |
InChI Key |
CINWVVIAFAPPFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC5=C(C=C4)C6=CC=CC=C6O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({4-[Chloro(difluoro)methoxy]phenyl}amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11518116.png)
![ethyl (2Z)-2-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-5-(4-chlorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11518118.png)
![3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11518119.png)
![1-[2-oxo-2-(propylamino)ethyl]-N-propylaziridine-2-carboxamide](/img/structure/B11518123.png)

![N-benzyl-2-{[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11518132.png)

![methyl 2-{[1,1,1,3,3,3-hexafluoro-2-(propanoylamino)propan-2-yl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11518153.png)
![3-amino-1-(4-bromophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B11518155.png)
![(5-bromo-1-benzofuran-2-yl)[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B11518157.png)


![methyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11518193.png)
![4-(decyloxy)-N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11518198.png)
